molecular formula C15H16BrN3O4S B2966393 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide CAS No. 1251557-65-9

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide

Cat. No.: B2966393
CAS No.: 1251557-65-9
M. Wt: 414.27
InChI Key: XWRCKCPCIBNEFH-UHFFFAOYSA-N
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Description

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C15H16BrN3O4S and its molecular weight is 414.27. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O4S/c1-10(2)17-13(20)9-19-15(21)8-7-14(18-19)24(22,23)12-5-3-11(16)4-6-12/h3-8,10H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCKCPCIBNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide is a pyridazinone derivative with notable biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₅H₁₆BrN₃O₄S
  • CAS Number : 1251557-65-9
  • Molecular Weight : 398.27 g/mol

Structure

The compound features a pyridazinone core with a sulfonyl group attached to a bromophenyl moiety, contributing to its unique reactivity and biological profile.

Research indicates that this compound may interact with specific molecular targets, particularly in the context of enzyme inhibition. The presence of the sulfonyl group is believed to enhance binding affinity to target proteins, potentially modulating various biochemical pathways.

Anticoagulant Activity

Recent studies have highlighted the compound's anticoagulant properties, particularly its ability to inhibit Factor XIa (FXIa), which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic benefits in treating thromboembolic disorders.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
FXIa InhibitionSignificant reduction in clot formation
COX-2 SelectivityEnhanced selectivity compared to COX-1
AntimicrobialModerate activity against specific strains

Case Studies

  • Study on Anticoagulant Effects :
    • A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in thrombus formation compared to control groups. The compound was shown to effectively prolong activated partial thromboplastin time (aPTT) without significantly affecting prothrombin time (PT) or platelet aggregation.
  • COX-2 Inhibition Study :
    • Another investigation focused on the anti-inflammatory properties of the compound, revealing that it selectively inhibited COX-2 over COX-1, suggesting potential applications in pain management and inflammation reduction.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyridazinone Core :
    • The pyridazinone structure is synthesized through cyclization reactions involving hydrazine derivatives and suitable diketones under acidic conditions.
  • Introduction of Sulfonyl Group :
    • The sulfonyl moiety is introduced via sulfonation reactions, which can be achieved using sulfonyl chlorides in the presence of bases.
  • Final Acetylation :
    • The final step involves acetylation of the amine group using isopropyl acetamide, resulting in the desired product.

Table 2: Synthesis Steps Overview

StepReagents UsedYield (%)
CyclizationHydrazine, diketone85%
SulfonationSulfonyl chloride, base90%
AcetylationIsopropyl acetamide88%

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